2-{[(ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid
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Overview
Description
2-{[(Ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid is an organic compound with the molecular formula C6H10O2S3 It is characterized by the presence of multiple sulfur atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid typically involves the reaction of ethyl mercaptan with carbon disulfide, followed by subsequent reactions with other reagents to introduce the propanoic acid moiety. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-{[(Ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(Ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfur-containing groups make it useful in studying biological processes involving sulfur metabolism.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function. The pathways involved may include redox reactions and nucleophilic attacks, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Methylsulfanyl)methanethioyl]sulfanyl}propanoic acid
- 2-{[(Propylsulfanyl)methanethioyl]sulfanyl}propanoic acid
- 2-{[(Butylsulfanyl)methanethioyl]sulfanyl}propanoic acid
Uniqueness
2-{[(Ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid is unique due to its specific ethyl group, which influences its reactivity and interactions compared to similar compounds with different alkyl groups. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
Properties
CAS No. |
1035996-09-8 |
---|---|
Molecular Formula |
C6H10O2S3 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
2-ethylsulfanylcarbothioylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H10O2S3/c1-3-10-6(9)11-4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
WRYYRWJWFQIMSN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)SC(C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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